5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~2~-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-FUROHYDRAZIDE is a complex organic compound that features a pyrazole ring, an indole moiety, and a furohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~2~-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-FUROHYDRAZIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone.
Attachment of the Indole Moiety: The indole moiety can be introduced through a condensation reaction with an appropriate indole derivative.
Formation of the Furohydrazide Group: The furohydrazide group is typically formed via a hydrazinolysis reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and indole moieties.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products include oxidized derivatives of the pyrazole and indole rings.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~2~-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-FUROHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antileishmanial and antimalarial agent.
Biological Research: The compound is used in studies involving enzyme inhibition and molecular docking.
Industrial Applications: It may be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~2~-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-FUROHYDRAZIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~2~-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-FUROHYDRAZIDE is unique due to its combination of a pyrazole ring, an indole moiety, and a furohydrazide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H15ClN6O5 |
---|---|
Molecular Weight |
442.8 g/mol |
IUPAC Name |
5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]furan-2-carboxamide |
InChI |
InChI=1S/C19H15ClN6O5/c1-9-16(20)10(2)25(24-9)8-12-4-6-15(31-12)18(27)23-22-17-13-7-11(26(29)30)3-5-14(13)21-19(17)28/h3-7,21,28H,8H2,1-2H3 |
InChI Key |
IEPWEBDGZZPWPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)[N+](=O)[O-])O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.